molecular formula C22H21NO7 B2969802 5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide CAS No. 1021060-29-6

5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide

Cat. No. B2969802
CAS RN: 1021060-29-6
M. Wt: 411.41
InChI Key: WATZACZYFCCBOG-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . It has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally similar to "5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide" includes studies on their synthesis and crystal structure. For instance, the synthesis and crystal structures of related pyran derivatives have been detailed, highlighting the role of hydrogen bonding and π-π interactions in facilitating supramolecular aggregation. These studies are crucial for understanding the chemical behavior and potential utility of such compounds in pharmaceuticals and materials science (Kranjc et al., 2012).

Antimicrobial and Antiallergic Properties

Some derivatives of pyran compounds have shown promising antibacterial and antiallergic activities. For example, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of structurally related compounds in developing new antibacterial agents (Palkar et al., 2017). Additionally, studies on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines highlighted their antiallergic efficacy, providing insights into the therapeutic applications of related compounds (Nohara et al., 1985).

Electronic and Nonlinear Optical Properties

Research into the electronic and nonlinear optical properties of pyrazine analogs, including studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, offers a glimpse into the potential of "this compound" in materials science. These compounds' properties are influenced by various substituents, affecting their HOMO–LUMO energy gap and hyperpolarizability, which are essential parameters for applications in optoelectronic devices (Ahmad et al., 2021).

properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-26-17-9-15(10-18(27-2)21(17)28-3)23-22(25)19-11-16(24)20(13-30-19)29-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZACZYFCCBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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